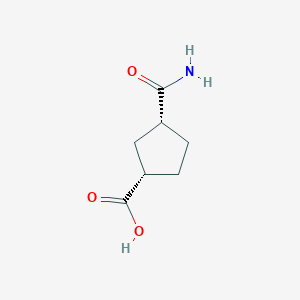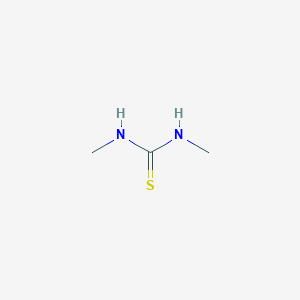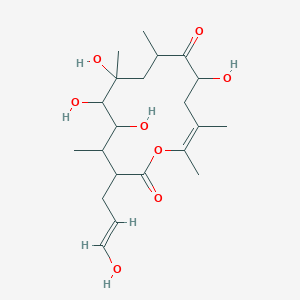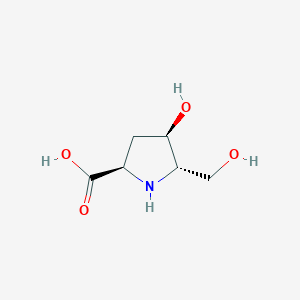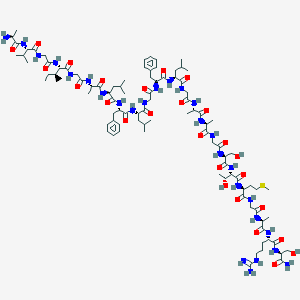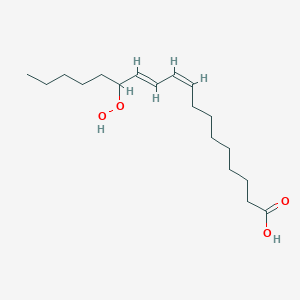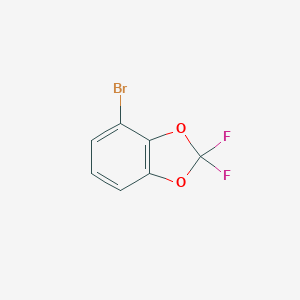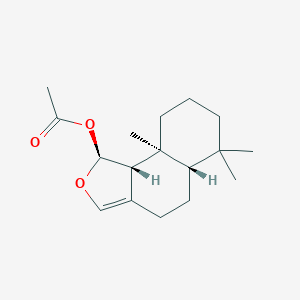
7-Deacetoxyolepupuane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deacetoxyolepupuane is a natural product isolated from the plant, O. stamineus. It is a diterpenoid compound with a unique structure that has attracted the attention of researchers due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-Deacetoxyolepupuane is not fully understood. However, it has been shown to act on various cellular signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
7-Deacetoxyolepupuane has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Deacetoxyolepupuane in lab experiments is its natural origin. It is also relatively easy to synthesize and purify. One of the limitations is the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential therapeutic properties.
Zukünftige Richtungen
There are several future directions for the study of 7-Deacetoxyolepupuane. One direction is to further investigate its potential use in the treatment of various diseases such as Alzheimer's disease and diabetes. Another direction is to study its potential use as an anti-inflammatory agent in various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Wissenschaftliche Forschungsanwendungen
7-Deacetoxyolepupuane has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
134822-40-5 |
|---|---|
Produktname |
7-Deacetoxyolepupuane |
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(1S,5aS,9aS,9bR)-6,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[g][2]benzofuran-1-yl] acetate |
InChI |
InChI=1S/C17H26O3/c1-11(18)20-15-14-12(10-19-15)6-7-13-16(2,3)8-5-9-17(13,14)4/h10,13-15H,5-9H2,1-4H3/t13-,14+,15-,17-/m0/s1 |
InChI-Schlüssel |
VTWFKCAENOAYPA-IVSAIRAKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |
SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
Kanonische SMILES |
CC(=O)OC1C2C(=CO1)CCC3C2(CCCC3(C)C)C |
Synonyme |
7-Deacetoxyolepupuane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



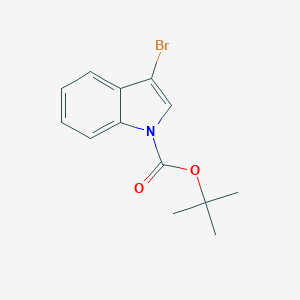
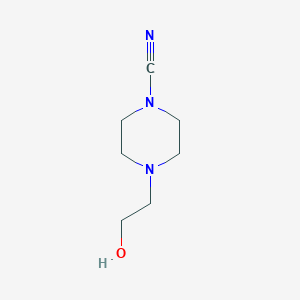
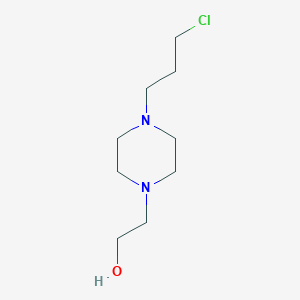

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
